molecular formula C21H21N3O5 B2488317 (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1235681-83-0

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

カタログ番号: B2488317
CAS番号: 1235681-83-0
分子量: 395.415
InChIキー: WFORFCKMMKAQLK-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative with potential therapeutic applications. Isoxazole compounds have been recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activities associated with this specific compound, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent functionalization. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry have confirmed the structure and purity of synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound exhibited significant cytotoxicity against cancer cell lines, with an IC50 value of 14 µM . The mechanism of action appears to involve the inhibition of heat shock protein 90 (Hsp90), a critical chaperone in cancer cell survival. The docking studies indicated favorable binding interactions within the Hsp90 active site, suggesting that similar mechanisms may be applicable to our compound .

Antimicrobial Activity

Isoxazole derivatives have shown promising antimicrobial properties. In vitro studies on related compounds demonstrated effective inhibition against various bacterial strains. For example, derivatives with similar structural motifs were evaluated for their antimicrobial activities and displayed significant efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing isoxazole rings have also been investigated for their anti-inflammatory properties. They exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. Some derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs, indicating strong potential for therapeutic use in inflammatory diseases .

Case Studies

StudyCompoundActivityIC50 ValueNotes
Isoxazole derivativeAnticancer14 µMInhibits Hsp90
Related isoxazoleAntimicrobialVariesEffective against multiple bacteria
Isoxazole analogsAnti-inflammatory0.52 µM (COX-II)Higher selectivity than Celecoxib

Research Findings

Research indicates that the biological activity of isoxazole derivatives can be significantly influenced by structural modifications. For instance:

  • Substituents on the isoxazole ring can enhance potency and selectivity towards specific biological targets.
  • The presence of furan rings may contribute to increased solubility and bioavailability, enhancing overall efficacy .

特性

IUPAC Name

5-(furan-2-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-20(6-5-16-3-1-11-27-16)24-9-7-15(8-10-24)14-22-21(26)17-13-19(29-23-17)18-4-2-12-28-18/h1-6,11-13,15H,7-10,14H2,(H,22,26)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFORFCKMMKAQLK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。